Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isopropyl and methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-amine
- Methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
Uniqueness
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S2/c1-8(2)7-11-12(16(22)23-6)19-17(25-11)20-15(21)13-14(9(3)4)24-10(5)18-13/h8-9H,7H2,1-6H3,(H,19,20,21) |
InChI Key |
LVCBENMCQAYOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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